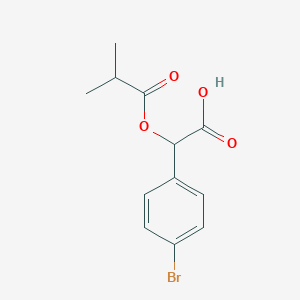

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHIJSKRSRZFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data, this guide integrates known information for structurally related compounds with computationally predicted data to offer a robust profile of the target molecule. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing insights into its synthesis, characterization, and potential applications.

Introduction

This compound (Figure 1) is a halogenated α-acyloxy carboxylic acid. Its structure, featuring a stereocenter at the α-carbon, a reactive bromine atom on the phenyl ring, and both a carboxylic acid and an ester functional group, makes it a versatile building block in organic synthesis. The presence of the 4-bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the α-acyloxyacetic acid core is a motif found in various biologically active molecules. This guide will delve into the known and predicted chemical properties of this compound, offering a foundational understanding for its use in research and development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | --- |

| CAS Number | 1385694-70-1 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₄ | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Boiling Point | 399.7 ± 32.0 °C (Predicted) | [1] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.14 ± 0.10 (Predicted) | [1] |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Computational Prediction |

Proposed Synthesis Pathway

Figure 2: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of 2-(4-bromophenyl)-2-hydroxyacetic acid

This precursor can be synthesized from 4-bromobenzaldehyde through a cyanohydrin reaction followed by hydrolysis. This is a well-established method for the preparation of α-hydroxy acids.

Protocol:

-

Cyanohydrin Formation: To a stirred solution of 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a solution of sodium cyanide (1.1 equivalents) in water dropwise at 0-5 °C. The pH of the reaction mixture should be maintained slightly acidic (pH 4-5) by the slow addition of a weak acid like acetic acid to generate HCN in situ. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The resulting cyanohydrin intermediate is then hydrolyzed without purification. Concentrated hydrochloric acid is added to the reaction mixture, and it is heated at reflux for several hours. This process hydrolyzes the nitrile group to a carboxylic acid.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-(4-bromophenyl)-2-hydroxyacetic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes).

Step 2: Esterification of 2-(4-bromophenyl)-2-hydroxyacetic acid

The α-hydroxy acid is then esterified at the hydroxyl group using isobutyryl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol:

-

Reaction Setup: Dissolve 2-(4-bromophenyl)-2-hydroxyacetic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra, the following spectral data have been predicted using computational models to aid in the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum (in CDCl₃) would likely exhibit the following signals:

-

Aromatic Protons: Two doublets in the range of δ 7.4-7.6 ppm, corresponding to the four protons on the 4-bromophenyl ring. The protons ortho to the bromine atom will be slightly downfield compared to the protons meta to the bromine.

-

Methine Proton (α-carbon): A singlet at approximately δ 5.5-6.0 ppm. This proton is significantly deshielded due to the adjacent carboxylic acid, ester, and aromatic ring.

-

Isobutyryl Protons: A septet at around δ 2.5-2.8 ppm for the CH group and a doublet at δ 1.1-1.3 ppm for the two methyl groups.

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum (in CDCl₃) would be expected to show the following key resonances:

-

Carboxylic Carbonyl: δ 170-175 ppm.

-

Ester Carbonyl: δ 175-180 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom would appear around δ 122 ppm, and the ipso-carbon (attached to the α-carbon) would be around δ 135 ppm.

-

α-Carbon: δ 75-80 ppm.

-

Isobutyryl Carbons: The CH carbon at δ 30-35 ppm and the methyl carbons at δ 18-22 ppm.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would display characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A broad band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the substituted benzene ring.

Potential Applications in Research and Development

The structural features of this compound suggest its utility as a versatile intermediate in several areas of chemical research:

-

Medicinal Chemistry: The 4-bromophenyl group serves as a handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse libraries of compounds for biological screening. The α-acyloxy carboxylic acid moiety is a key pharmacophore in some drug classes, and this compound could be a valuable building block for novel therapeutics.

-

Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and pesticides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: The aromatic and carboxylic acid functionalities allow for its incorporation into polymers and other materials, potentially imparting specific properties such as flame retardancy or altered solubility.

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on its structure, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a promising building block for synthetic chemistry with potential applications in drug discovery, agrochemicals, and materials science. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties of related structures and computational predictions. The proposed synthesis offers a practical route for its preparation, and the predicted spectral data will be instrumental in its characterization. Further research into the experimental properties and reactivity of this molecule is warranted to fully explore its potential.

References

Sources

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-2-(isobutyryloxy)acetic acid, a molecule with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, characterization, and prospective applications, grounded in established scientific principles.

Introduction and Rationale

This compound is an organic compound featuring a core phenylacetic acid structure. The strategic placement of a bromine atom on the phenyl ring and an isobutyryloxy group at the alpha position creates a molecule with multifaceted chemical reactivity and potential biological activity. The bromophenyl moiety serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, while the ester and carboxylic acid functionalities allow for a range of chemical modifications.[1][2]

This molecule can be viewed as an analog of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID).[3] Fenoprofen and other arylpropionic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3] The structural similarities suggest that this compound may exhibit analogous biological activities, making it a compound of interest for the development of novel therapeutic agents.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.

| Property | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | N/A |

| CAS Number | 1385694-70-1 | [2] |

| Molecular Formula | C₁₂H₁₃BrO₄ | [2] |

| Molecular Weight | 301.13 g/mol | [2] |

| Predicted Boiling Point | 399.7 ± 32.0 °C | N/A |

| Predicted Density | 1.478 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 2.14 ± 0.10 | N/A |

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process, starting from the commercially available 4-bromobenzaldehyde. The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-(4-Bromophenyl)-2-hydroxyacetic acid

The initial step involves the synthesis of the precursor, 2-(4-bromophenyl)-2-hydroxyacetic acid, from 4-bromobenzaldehyde. This is a classic cyanohydrin formation followed by hydrolysis.

Protocol:

-

Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium bisulfite in water is prepared. 4-bromobenzaldehyde is added, and the mixture is stirred until the aldehyde adduct precipitates. A solution of sodium cyanide in water is then added dropwise at a controlled temperature (typically 0-10 °C). The reaction is stirred for several hours to ensure complete formation of the cyanohydrin.

-

Hydrolysis: The resulting cyanohydrin-containing mixture is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is carefully added, and the mixture is heated to reflux. The progress of the hydrolysis of the nitrile to the carboxylic acid is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the product, 2-(4-bromophenyl)-2-hydroxyacetic acid, is extracted with a suitable organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.[1][4]

Step 2: Esterification to Yield this compound

The second step is the esterification of the hydroxyl group of 2-(4-bromophenyl)-2-hydroxyacetic acid with isobutyryl chloride.

Protocol:

-

Reaction Setup: 2-(4-bromophenyl)-2-hydroxyacetic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The flask is cooled in an ice bath.

-

Addition of Reagents: Anhydrous pyridine is added to the solution to act as a base and catalyst. Isobutyryl chloride is then added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude product. Purification is achieved through column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. The expected data are detailed below, based on the analysis of its functional groups and data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

| ~2.6 | Septet | 1H | -CH(CH₃)₂ |

| ~5.9 | Singlet | 1H | Ar-CH-O |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to -CH |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to -Br |

| ~10-12 | Broad Singlet | 1H | -COOH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~18-19 | -CH(CH₃)₂ |

| ~34 | -CH(CH₃)₂ |

| ~75 | Ar-CH-O |

| ~123 | Aromatic C-Br |

| ~129 | Aromatic CH |

| ~132 | Aromatic CH |

| ~137 | Aromatic quaternary C |

| ~170 | -COOH |

| ~175 | -O-C=O |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch (ester and carboxylic acid) |

| ~1100 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Expected [M-H]⁻ (ESI-): m/z 300/302

Potential Applications and Future Directions

Given its structural analogy to fenoprofen and other NSAIDs, this compound is a prime candidate for investigation as a novel anti-inflammatory agent. The isobutyryloxy group may act as a prodrug moiety, which could be hydrolyzed in vivo to release the active α-hydroxy acid.

Caption: Hypothesized mechanism of action as a prodrug.

The presence of the bromine atom opens up avenues for the synthesis of more complex derivatives through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at the 4-position of the phenyl ring.

Future research should focus on the following areas:

-

In vitro and in vivo biological evaluation: Screening the compound for its inhibitory activity against COX-1 and COX-2 enzymes, followed by in vivo studies in animal models of inflammation and pain.

-

Pharmacokinetic and metabolic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

SAR studies: Synthesizing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically accessible molecule with a promising chemical structure for the development of new therapeutic agents. This guide has provided a detailed theoretical framework for its synthesis and characterization, laying the groundwork for its practical investigation. The insights provided herein are intended to empower researchers to explore the full potential of this and related compounds in the pursuit of novel scientific discoveries and advancements in drug development.

References

-

ChemistryViews. (2023). Carborane Analogues of Fenoprofen Show Improved Antitumor Activity. [Link]

-

J&K Scientific. (n.d.). 2-(4-Bromophenyl)-2-hydroxyacetic acid. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (CAS No: 1385694-70-1), a valuable intermediate in the fields of pharmaceutical and agrochemical research. The synthetic strategy is a two-step process commencing with the preparation of the key precursor, 2-(4-Bromophenyl)-2-hydroxyacetic acid (commonly known as 4-bromomandelic acid), followed by a targeted esterification of its secondary hydroxyl group. This document elucidates the underlying chemical mechanisms, provides step-by-step experimental procedures, and outlines the necessary analytical methods for product characterization and purity verification. The causality behind critical experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction and Strategic Overview

This compound is a bespoke chemical building block whose structural framework is of significant interest in medicinal chemistry. The presence of a carboxylic acid, an ester, and a brominated aromatic ring offers multiple points for further chemical modification.[1] This versatility makes it a precursor for constructing more complex molecules, particularly in the development of novel anti-inflammatory agents and other bioactive compounds.[1][2]

The synthesis is logically approached via a two-stage pathway. The initial stage focuses on the creation of the α-hydroxy acid scaffold, 2-(4-Bromophenyl)-2-hydroxyacetic acid. The subsequent and final stage involves the selective esterification of the secondary alcohol functionality with an isobutyryl moiety. This guide presents a validated protocol for each stage, emphasizing safety, efficiency, and high purity of the final product.

Table 1: Physicochemical Properties of Target Compound

| Property | Value |

| IUPAC Name | 2-(4-Bromophenyl)-2-(2-methyl-1-oxopropoxy)acetic acid |

| CAS Number | 1385694-70-1[3] |

| Molecular Formula | C₁₂H₁₃BrO₄[1] |

| Molecular Weight | 301.13 g/mol [1] |

| Predicted Boiling Point | 399.7±32.0 °C[4] |

| Predicted Density | 1.478±0.06 g/cm³[4] |

Synthetic Pathway and Mechanistic Rationale

The chosen synthetic route is predicated on reliability and accessibility of starting materials. The overall workflow is designed to ensure a high-purity final product through controlled reactions and effective purification at each stage.

Diagram 1: High-level workflow for the synthesis of the target compound.

Stage 1 Protocol: Synthesis of 2-(4-Bromophenyl)-2-hydroxyacetic Acid

The precursor, 4-bromomandelic acid, is a crucial intermediate.[2][5] While several methods exist for its preparation, a reliable route involves the hydrolysis of an α,α-dihalo-acetophenone derivative. An established procedure, adapted from literature, involves the alkaline hydrolysis of p-bromo-α,α,α-tribromoacetophenone.[6]

Experimental Protocol: Precursor Synthesis

-

Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Charging: To the flask, add 4-bromoacetophenone (0.25 mol) and glacial acetic acid (250 mL).

-

Bromination: While stirring, slowly add bromine (0.55 mol) from the dropping funnel. The reaction is exothermic; maintain the temperature between 20-30°C using a water bath. After the addition is complete, stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Isolation of Intermediate: Pour the reaction mixture into 1 L of ice-cold water. The crude p-bromo-α,α-dibromoacetophenone will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Hydrolysis: In a separate flask, prepare a solution of sodium hydroxide (50 g) in 200 mL of water and cool it in an ice bath. Suspend the crude dibromo-intermediate in 300 mL of a suitable solvent like diethyl ether.

-

Reaction: Slowly add the chilled NaOH solution to the suspension while stirring vigorously. Maintain the temperature below 10°C. After addition, allow the mixture to stir at room temperature for 12-16 hours.

-

Work-up: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous fractions and acidify to a pH of ~1 with concentrated HCl. The product, 4-bromomandelic acid, will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a benzene-ethyl acetate mixture to yield pure 2-(4-Bromophenyl)-2-hydroxyacetic acid.[6]

Table 2: Reagents for Precursor Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoacetophenone | 199.04 | 49.76 g | 0.25 |

| Bromine | 159.81 | 87.9 g (28.2 mL) | 0.55 |

| Sodium Hydroxide | 40.00 | 50.0 g | 1.25 |

| Glacial Acetic Acid | 60.05 | 250 mL | - |

| Diethyl Ether | 74.12 | 300 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Stage 2 Protocol: Synthesis of this compound

This core step involves the esterification of the secondary hydroxyl group of 4-bromomandelic acid. The use of an acid chloride, such as isobutyryl chloride, is a highly efficient method for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to act as a scavenger for the hydrochloric acid byproduct, which drives the equilibrium towards the product.[7][8]

Underlying Mechanism: Nucleophilic Acyl Substitution

The lone pair of electrons on the hydroxyl oxygen of 4-bromomandelic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The protonated ester is subsequently deprotonated by the base (pyridine) to yield the final product and pyridinium hydrochloride.

Diagram 2: Mechanism of esterification via nucleophilic acyl substitution.

Experimental Protocol: Esterification

-

Reaction Setup: A 500 mL flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a dry, inert atmosphere throughout the reaction.

-

Reagent Charging: To the flask, add 2-(4-Bromophenyl)-2-hydroxyacetic acid (0.10 mol, 23.1 g) and anhydrous dichloromethane (DCM, 200 mL). Stir to dissolve.

-

Base Addition: Add anhydrous pyridine (0.12 mol, 9.7 mL) to the solution. Cool the mixture to 0°C in an ice-water bath.

-

Acid Chloride Addition: Add isobutyryl chloride (0.11 mol, 11.7 g or 11.5 mL) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Quenching and Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly add 100 mL of 1 M HCl(aq) to quench the reaction and dissolve the pyridinium salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl(aq), 100 mL of water, and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a pure solid.

Table 3: Reagents for Esterification

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-Bromophenyl)-2-hydroxyacetic acid | 231.04 | 23.1 g | 0.10 |

| Isobutyryl Chloride | 106.55 | 11.7 g | 0.11 |

| Pyridine (anhydrous) | 79.10 | 9.5 g (9.7 mL) | 0.12 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid | 36.46 | ~200 mL | - |

Product Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. These methods provide structural confirmation and quantitative purity assessment, which are critical for its use in further research and development.[9]

Recommended Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. Key expected signals in ¹H NMR would include the aromatic protons, the methine proton adjacent to the ester and carboxylic acid, the protons of the isobutyryl group, and the carboxylic acid proton.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Techniques like Electrospray Ionization (ESI) are suitable for this polar molecule.[10]

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) can be used to separate the product from any unreacted starting material or byproducts.[11]

-

Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Table 4: Representative Analytical Specifications

| Analysis | Specification | Purpose |

| Appearance | White to off-white solid | Physical characterization |

| ¹H NMR | Conforms to structure | Structural identity |

| ¹³C NMR | Conforms to structure | Structural identity |

| Mass Spectrum | [M-H]⁻ or [M+Na]⁺ matches theoretical | Molecular weight confirmation |

| HPLC Purity | ≥ 98.0% | Quantitative purity assessment |

| Melting Point | Sharp, defined range | Purity indication |

Safety, Handling, and Environmental Considerations

Adherence to good laboratory practice is paramount during this synthesis. All operations should be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) must be worn at all times.[12]

-

Reagent Hazards:

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.

-

Isobutyryl Chloride: Corrosive and lachrymatory. Reacts violently with water. Must be handled under anhydrous conditions.[8]

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin irritation.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

-

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal in accordance with local environmental regulations.[13]

Conclusion

This guide details a reliable and well-documented synthetic pathway for producing high-purity this compound. By first synthesizing the 4-bromomandelic acid precursor followed by a robust esterification using isobutyryl chloride, researchers can effectively obtain this valuable chemical intermediate. The provided protocols, mechanistic insights, and analytical guidelines constitute a comprehensive resource for scientists engaged in pharmaceutical and chemical synthesis.

References

-

Combi-Blocks, Inc. (2023). Safety Data Sheet: this compound. 3

-

Lee, J., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. National Institutes of Health (NIH). 14

-

Gpatindia. (2020). FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. 15

-

Morrone, R., et al. (2005). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. 16

-

Kumaraswamy, G., et al. (2005). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. ResearchGate. 17

-

J&K Scientific. 2-(4-Bromophenyl)-2-hydroxyacetic acid | 6940-50-7. 5

-

Sigma-Aldrich. 4-Bromo-DL-mandelic acid technical, ≥90% (HPLC) | 6940-50-7. 18

-

Fisher Scientific. SAFETY DATA SHEET - p-Bromophenylacetic acid. 12

-

Chem-Impex. 2-(4-Bromophenyl)-2-hydroxyacetic acid.

-

Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid. 19

-

Organic Syntheses. Mandelic acid, p-bromo-. 6

-

Amerigo Scientific. 4-Bromo-DL-mandelic acid (≥90% (HPLC)). 20

-

Allen, S. E., et al. (2017). Synthesis of “neoprofen”, a rigidified analogue of ibuprofen.... PubMed Central. 21

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenylacetic acid. 22

-

Santa Cruz Biotechnology, Inc. (2018). SAFETY DATA SHEET - (4-Bromophenyl)acetic Acid. 23

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Bromophenylacetic acid. 13

-

Chem-Impex. 2-(4-Bromophenyl)acetic acid. 24

-

BLDpharm. (S)-2-(4-Bromophenyl)-2-hydroxyacetic acid | 123484-90-2. 25

-

MySkinRecipes. This compound. 1

-

Sigma-Aldrich. 4-Bromo-DL-mandelic acid technical, ≥90% (HPLC) | 6940-50-7 Safety Information.

-

Wikipedia. 4-Bromophenylacetic acid. 26

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). 27

-

Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. 9

-

Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. 28

-

ChemicalBook. 4-Bromophenylacetic acid synthesis. 29

-

ChemicalBook. This compound | 1385694-70-1. 4

-

Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. 30

-

Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. 31

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. 32

-

IOSR Journal. (2020). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC.... 11

-

Pearson. Show the alcohol and the acid chloride that combine to make the following esters. 7

-

Google Patents. (1969). US3448110A - Derivatives of isobutyric acid. 8

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. 33

-

Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. 34

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. 35

-

Vieno, N., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry. 10

-

ResearchGate. (2018). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). 36

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound | 1385694-70-1 [amp.chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Show the alcohol and the acid chloride that combine to make the f... | Study Prep in Pearson+ [pearson.com]

- 8. US3448110A - Derivatives of isobutyric acid - Google Patents [patents.google.com]

- 9. omicsonline.org [omicsonline.org]

- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]

- 19. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 20. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 21. Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. chemimpex.com [chemimpex.com]

- 25. 123484-90-2|(S)-2-(4-Bromophenyl)-2-hydroxyacetic acid|BLD Pharm [bldpharm.com]

- 26. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 29. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 30. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 31. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. researchgate.net [researchgate.net]

- 34. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 35. Making sure you're not a bot! [opus4.kobv.de]

- 36. researchgate.net [researchgate.net]

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid mechanism of action

An In-depth Technical Guide on the Proposed Mechanism of Action of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid

Disclaimer

The compound this compound is not a widely characterized substance in publicly available scientific literature. Therefore, this guide presents a hypothesized mechanism of action based on its structural analogy to the fibrate class of drugs. The proposed mechanisms and experimental protocols are derived from established knowledge of fibrates and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Introduction and Structural Analysis

This compound is a synthetic carboxylic acid derivative. Its chemical structure features a central acetic acid moiety, a 4-bromophenyl group, and an isobutyryloxy ester group.

Structural Features and Prodrug Hypothesis:

-

Carboxylic Acid Moiety: This functional group is a common feature of fibrate drugs and is crucial for their interaction with the ligand-binding domain of PPARs.

-

Aromatic Ring System: The bromophenyl group provides a lipophilic scaffold that likely contributes to the binding affinity for the receptor.

-

Ester Group: The isobutyryloxy group is likely a prodrug moiety. It is hypothesized that this ester is rapidly hydrolyzed in vivo by esterases to yield the active metabolite, 2-(4-bromophenyl)-2-hydroxyacetic acid, which can then exert its pharmacological effects. This prodrug strategy can enhance oral bioavailability.

Proposed Primary Mechanism of Action: PPARα Agonism

Based on its structural similarity to fibrates like fenofibrate, the primary mechanism of action for this compound is proposed to be the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.

The PPARα Signaling Pathway:

-

Ligand Binding: The active metabolite of the compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR).

-

Nuclear Translocation and PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the up-regulation or down-regulation of target gene transcription.

Key Genes Regulated by PPARα Activation:

-

Increased Expression:

-

Lipoprotein Lipase (LPL): Enhances the clearance of triglyceride-rich lipoproteins.

-

Apolipoproteins A-I and A-II: Key components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.

-

Fatty Acid Transport Proteins and Acyl-CoA Synthetase: Promote the uptake and activation of fatty acids in the liver and muscle.

-

Carnitine Palmitoyltransferase I (CPT-I): Facilitates the transport of fatty acids into the mitochondria for β-oxidation.

-

-

Decreased Expression:

-

Apolipoprotein C-III (ApoC-III): An inhibitor of LPL, its down-regulation further enhances triglyceride clearance.

-

This concerted regulation of gene expression results in a significant improvement in the lipid profile, characterized by reduced triglycerides, increased HDL cholesterol, and a modest reduction in Low-Density Lipoprotein (LDL) cholesterol.

Caption: Workflow for the PPARα reporter gene assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

-

Transient Transfection:

-

For each well, prepare a transfection mix containing:

-

50 ng of a PPARα expression vector.

-

50 ng of an RXR expression vector.

-

100 ng of a PPRE-driven firefly luciferase reporter vector.

-

10 ng of a constitutively expressed Renilla luciferase vector (for normalization).

-

-

Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

-

Incubate the cells with the transfection mix for 4-6 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and a positive control (e.g., fenofibric acid) in the appropriate cell culture medium.

-

After the transfection period, replace the medium with the medium containing the test compounds or vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle-treated wells.

-

Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In Vivo Validation: Hyperlipidemic Animal Model

This study evaluates the compound's effects on the lipid profile and target gene expression in a living organism.

Diagram of the In Vivo Study Workflow:

Caption: Workflow for an in vivo study in a hyperlipidemic animal model.

Detailed Protocol:

-

Animal Model and Diet:

-

Use male Syrian golden hamsters, which are a well-established model for studying lipid metabolism.

-

Feed the animals a high-fat diet (e.g., 20% fat, 0.5% cholesterol) for 2-4 weeks to induce hyperlipidemia.

-

-

Grouping and Dosing:

-

Randomly assign the animals to the following groups (n=8-10 per group):

-

Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Test compound (e.g., 30, 100, 300 mg/kg/day).

-

Positive control (e.g., fenofibrate at 100 mg/kg/day).

-

-

Administer the compounds daily via oral gavage for 2-4 weeks.

-

-

Sample Collection:

-

Collect blood samples from the retro-orbital sinus at baseline and at the end of the study.

-

At the end of the treatment period, euthanize the animals and harvest the liver tissue. Snap-freeze the liver samples in liquid nitrogen and store them at -80°C.

-

-

Biochemical Analysis:

-

Separate plasma from the blood samples by centrifugation.

-

Use commercial enzymatic kits to measure the plasma concentrations of total cholesterol (TC), triglycerides (TG), and HDL cholesterol (HDL-C).

-

Calculate LDL cholesterol (LDL-C) using the Friedewald formula if TG levels are below 400 mg/dL.

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the liver tissue using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for PPARα target genes (e.g., LPL, CPT1A, APOA1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

Statistical Analysis:

-

Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups with the vehicle control group.

-

Structure-Activity Relationship (SAR) Insights

The following SAR insights, derived from the broader class of PPARα agonists, are likely applicable:

-

Acidic Head Group: The carboxylic acid is essential for activity, forming a salt bridge with a positively charged amino acid residue in the PPARα ligand-binding domain.

-

Aromatic Core: The bromophenyl ring likely occupies a hydrophobic pocket within the receptor. The nature and position of the halogen substituent can influence potency and selectivity.

-

Linker and Tail: The linker between the aromatic ring and the acidic head, as well as the substituent on the α-carbon, are important for optimal positioning within the binding pocket.

Conclusion

References

-

Peroxisome Proliferator-Activated Receptors (PPARs): A Review. International Journal of Molecular Sciences. [Link]

-

The Role of PPARα in Lipid Metabolism and Inflammation. Nature Reviews Drug Discovery. [Link]

-

PPARα and the Regulation of Lipoprotein Metabolism. PPAR Research. [Link]

-

Fenofibrate: A Review of its Use in Primary Dyslipidaemia, the Metabolic Syndrome and Type 2 Diabetes Mellitus. Drugs. [Link]

Spectroscopic data for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities and synthetic intermediates is paramount. This compound is a key building block whose utility lies in its versatile structure, featuring a brominated aromatic ring ripe for cross-coupling reactions, a chiral center, and both carboxylic acid and ester functionalities.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unambiguously confirm the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

A robust analytical workflow begins with a foundational understanding of the target molecule's structure. The key to interpreting spectroscopic data is to correlate signals, peaks, and fragments back to the specific substructures within the molecule.

Molecular Formula: C₁₂H₁₃BrO₄[1][3] Molecular Weight: 301.13 g/mol [1][3]

Key Structural Features for Spectroscopic Analysis:

-

4-Substituted Phenyl Ring: Gives rise to a characteristic AA'BB' splitting pattern in ¹H NMR and distinct signals in ¹³C NMR.

-

Ester Carbonyl (C=O): A strong, characteristic absorption in the IR spectrum.

-

Carboxylic Acid (COOH): Exhibits a very broad O-H stretch in the IR spectrum and a downfield, exchangeable proton in ¹H NMR.

-

Isobutyryl Group: Presents a unique septet and doublet pattern in ¹H NMR.

-

Bromine Atom: The presence of nearly equal-abundance isotopes (⁷⁹Br and ⁸¹Br) creates a distinctive M/M+2 pattern in the mass spectrum.

The following diagram illustrates the workflow for a comprehensive structural elucidation using these techniques.

Caption: Workflow for the spectroscopic characterization of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[4]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of TMS (δ = 0.00 ppm) as an internal reference.

-

Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[4][5] For complex spectra, 2D experiments like COSY and HSQC can be invaluable for assigning proton-proton and proton-carbon correlations, respectively.[6]

¹H NMR Spectral Analysis (Predicted)

The following table details the expected proton NMR signals. Chemical shifts are predicted based on established substituent effects and data from analogous compounds like 4-bromophenylacetic acid derivatives.[7][8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | broad s | 1H | H -OOC- | Carboxylic acid proton; position is concentration-dependent and it exchanges with D₂O. |

| ~7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) | Aromatic protons deshielded by the electronegative bromine atom. Forms one half of an AA'BB' system. |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Br) | Aromatic protons forming the other half of the AA'BB' system. |

| ~5.50 | s | 1H | α-H | Methine proton deshielded by the adjacent oxygen and carbonyl groups. |

| ~2.60 | sept, J ≈ 7.0 Hz | 1H | -CH (CH₃)₂ | Methine proton of the isobutyryl group, split by the six adjacent methyl protons. |

| ~1.20 | d, J ≈ 7.0 Hz | 6H | -CH(CH₃ )₂ | Two equivalent methyl groups of the isobutyryl group, split by the adjacent methine proton. |

¹³C NMR Spectral Analysis (Predicted)

The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | Ester C =O | Carbonyl carbon of the ester group. |

| ~172.0 | Carboxylic C =O | Carbonyl carbon of the carboxylic acid. |

| ~136.0 | Ar-C (ipso to CH) | Quaternary aromatic carbon attached to the chiral center. |

| ~132.0 | Ar-C H (ortho to Br) | Aromatic carbons ortho to the bromine atom. |

| ~129.0 | Ar-C H (meta to Br) | Aromatic carbons meta to the bromine atom. |

| ~123.0 | Ar-C -Br | Quaternary aromatic carbon attached to bromine. |

| ~75.0 | α-C | Methine carbon deshielded by attachment to two oxygen atoms. |

| ~34.0 | -C H(CH₃)₂ | Methine carbon of the isobutyryl group. |

| ~19.0 | -CH(C H₃)₂ | Two equivalent methyl carbons of the isobutyryl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, which have characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

IR Spectral Analysis (Predicted)

The predicted IR absorption bands are based on typical frequencies for the functional groups present.[10][11] Data from similar mandelic acid derivatives support these assignments.[12][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) | The broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11] |

| ~3050 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the phenyl ring. |

| ~2980 | Medium | Aliphatic C-H stretch | Stretching vibrations of C-H bonds in the isobutyryl group. |

| ~1750 | Strong | C=O stretch (Ester) | Carbonyl stretch of the isobutyryloxy group. |

| ~1710 | Strong | C=O stretch (Carboxylic acid) | Carbonyl stretch of the carboxylic acid, typically at a slightly lower frequency than the ester.[11] |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) | Skeletal vibrations of the phenyl ring. |

| 1200-1300 | Strong | C-O stretch (Ester/Acid) | Stretching vibrations associated with the C-O single bonds. |

| < 800 | Medium | C-Br stretch | Vibration of the carbon-bromine bond, found in the fingerprint region. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its elemental composition and fragmentation patterns, which can be used to piece the structure together.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[14]

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

MS Spectral Analysis (Predicted)

The analysis focuses on the molecular ion and plausible fragmentation pathways.

Caption: Predicted major fragmentation pathways in mass spectrometry.

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 300/302 | [M]⁺˙ (Molecular Ion) | The pair of peaks in a ~1:1 ratio is the definitive signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 255/257 | [M - COOH]⁺ | Loss of the carboxylic acid radical is a common fragmentation for such compounds. |

| 213/215 | [M - C₄H₇O₂]⁺ | Loss of the isobutyryloxy radical. This fragment corresponds to the [4-bromophenyl(carboxy)methyl] cation. |

| 185/187 | [Br-C₆H₄-CH₂]⁺ | 4-Bromobenzyl cation, a stable benzylic cation formed after further fragmentation. |

| 155/157 | [Br-C₆H₄]⁺ | Bromophenyl cation. |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation, a common fragment from the ester moiety. |

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of NMR, IR, and MS. IR spectroscopy confirms the presence of the critical carboxylic acid and ester functional groups. Mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the molecular structure. This comprehensive spectroscopic data set serves as an essential certificate of analysis for ensuring the quality and identity of this important synthetic intermediate in research and development settings.

References

- The Royal Society of Chemistry.

- MySkinRecipes. This compound.

- ChemicalBook. This compound.

- Chem-Impex. 2-(4-Bromophenyl)acetic acid.

- ResearchGate. The IR spectra of the isopropyl ester of mandelic acid.

- ResearchG

- Chemistry LibreTexts. Functional Groups and IR Spectroscopy.

- Doc Brown's Chemistry. Infrared Spectroscopy Index.

- ChemicalBook. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum.

- ChemicalBook. 4-Bromophenylacetic acid synthesis.

- NIST WebBook. 4-Bromophenylacetic acid IR Spectrum.

- MDPI. Synthesis, complete assignment of 1H- and 13C-NMR spectra....

- Amazon AWS. NMR Chemical Shifts of Trace Impurities.

-

European Journal of Biomedical and Pharmaceutical Sciences. Simple and sensitive methods for the determination of.... [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1385694-70-1 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. storage.googleapis.com [storage.googleapis.com]

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid

Introduction to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid

This compound is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical development.[1][2] Understanding its solubility is paramount for its effective use in these fields, as solubility impacts reaction kinetics, bioavailability, and formulation.[3]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₄ | [4] |

| Molecular Weight | 301.13 g/mol | [4] |

| Predicted pKa | 2.14 ± 0.10 | [4] |

| Structure | A phenylacetic acid core substituted with a bromine atom at the para position and an isobutyryloxy group at the alpha position. |

The presence of a carboxylic acid group, a lipophilic bromophenyl group, and an ester linkage suggests a molecule with a nuanced solubility profile, likely exhibiting poor aqueous solubility but better solubility in organic solvents. The low predicted pKa indicates that it is a relatively strong acid, and its solubility in aqueous media will be highly dependent on pH.[3]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The energy of interaction between solute-solute, solvent-solvent, and solute-solvent molecules dictates the extent of dissolution. For this compound, several key factors come into play:

-

Polarity and Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. The ester group can act as a hydrogen bond acceptor.

-

Lipophilicity: The bromophenyl and isobutyryloxy groups are lipophilic, favoring solubility in non-polar or moderately polar organic solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will influence its solubility. This is related to the molecule's size, shape, and intermolecular interactions in the solid state.

-

pH: As a carboxylic acid, its aqueous solubility will increase significantly at pH values above its pKa, as the molecule deprotonates to form the more soluble carboxylate anion.

Estimated Solubility Profile Based on Structurally Related Compounds

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining structurally similar compounds. Phenylacetic acid and 4-bromophenylacetic acid share the core phenylacetic acid structure.

Table of Solubility Data for Structurally Related Compounds:

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| Phenylacetic Acid | Water | 1.66 g/100 mL | 20 | |

| Ethanol | Soluble | Not Specified | ||

| Diethyl Ether | Soluble | Not Specified | ||

| 4-Bromophenylacetic acid | Water | Slightly Soluble | Not Specified | [5] |

| Ethanol | Soluble (5%) | Not Specified |

Based on this data, we can anticipate that this compound will exhibit low solubility in water. The addition of the bulky and non-polar isobutyryloxy group, in addition to the bromine atom, is expected to further decrease aqueous solubility compared to phenylacetic acid and 4-bromophenylacetic acid. Conversely, its solubility in organic solvents, particularly those of moderate to high polarity such as ethanol, ethyl acetate, and dichloromethane, is expected to be significantly higher. A patent for a related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, mentions that ethers, hydrocarbons, esters, ketones, and halo hydrocarbons are suitable extraction solvents, implying good solubility.[6]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Experimental Workflow

The following diagram outlines the key steps in the thermodynamic solubility determination using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 2 mL) of the selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane). The excess solid ensures that a saturated solution is formed.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[9]

-

Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the respective solvents.

-

Dilute the filtered saturated solutions to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted samples using a suitable analytical technique (HPLC-UV or UV-Vis spectrophotometry).

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of dissolved compounds.[10]

Example HPLC Method for a Phenylacetic Acid Derivative:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic phase (e.g., acetonitrile or methanol).[11] A typical starting point could be a 75:25 mixture of aqueous to organic phase.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 215 nm for the phenylacetic acid core). The presence of the bromophenyl group may allow for detection at other wavelengths as well.

-

Injection Volume: 5-10 µL.[10]

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of the unknown sample is then determined from its peak area using the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for quantification, suitable for high-throughput screening. However, it is less specific than HPLC and may be prone to interference from other UV-absorbing species.[12]

Protocol for UV-Vis Quantification:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot absorbance versus concentration to generate a calibration curve. The plot should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Measure Sample Absorbance:

-

Measure the absorbance of the diluted, filtered saturated solutions at the λmax.

-

-

Calculate Concentration:

-

Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted samples. Remember to account for the dilution factor to determine the original solubility.

-

Safety and Handling

This compound is intended for laboratory research use.[4] Standard laboratory safety precautions should be observed. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, handle with gloves, safety glasses, and in a well-ventilated area.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative data is currently unavailable, the analysis of its physicochemical properties and comparison with structurally similar compounds provide a strong basis for estimating its solubility profile. The detailed experimental protocols for the shake-flask method, coupled with robust analytical techniques like HPLC and UV-Vis spectrophotometry, empower researchers to accurately and reliably determine its solubility in a range of solvents. This information is critical for advancing its potential applications in research and development.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

-

Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. (n.d.). Retrieved from [Link]

-

Determination of carboxyl groups in pulp via ultraviolet spectrophotometry - BioResources. (2018, February 21). Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. (n.d.). Retrieved from [Link]

-

A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed. (n.d.). Retrieved from [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle. (n.d.). Retrieved from [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved from [Link]

-

HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. (n.d.). Retrieved from [Link]

-

11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9). Retrieved from [Link]

-

Phenylacetic acid metabolism in land plants: novel pathways and metabolites | Journal of Experimental Botany | Oxford Academic. (n.d.). Retrieved from [Link]

-

(4-Bromophenyl)acetic acid methyl ester - ChemBK. (2024, April 9). Retrieved from [Link]

-

Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem. (n.d.). Retrieved from [Link]

-

4-Bromophenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

Ethyl 2-(4-bromophenyl)-2-oxoacetate | C10H9BrO3 | CID 10729811 - PubChem. (n.d.). Retrieved from [Link]

- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 12).

Sources

- 1. 1385694-70-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. This compound | 1385694-70-1 [amp.chemicalbook.com]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Determination of carboxyl groups in pulp via ultraviolet spectrophotometry :: BioResources [bioresources.cnr.ncsu.edu]

- 13. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Purity and Assay of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid

Introduction

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (CAS No. 1385694-70-1) is a specialized organic intermediate with significant potential in the synthesis of complex pharmaceutical agents and other bioactive molecules.[1] Its molecular structure, featuring a brominated aromatic ring, a chiral center, and an ester linkage, offers multiple points for chemical modification, making it a valuable building block in drug discovery and development.[1] The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are inextricably linked to the purity and precise characterization of this starting material.

This technical guide provides a comprehensive framework for assessing the purity and performing the assay of this compound. We will delve into the probable synthetic routes to anticipate potential process-related impurities, outline robust analytical methodologies for their detection and quantification, and establish a self-validating system of protocols to ensure trustworthy and reproducible results. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals.

Predicted Synthesis and Potential Impurity Profile

A likely two-step synthesis would begin with the α-hydroxylation of 2-(4-bromophenyl)acetic acid (a readily available starting material) followed by esterification with isobutyryl chloride or isobutyric anhydride.

Diagram of Plausible Synthetic Pathway

Caption: Figure 1: Plausible Synthesis of the Target Compound

Based on this predicted pathway, a profile of potential impurities can be established. This proactive approach is fundamental to developing a specific and robust analytical method.

Table 1: Potential Process-Related Impurities

| Impurity Name/Class | Potential Origin | Analytical Concern |

| Starting Materials | ||

| 2-(4-Bromophenyl)acetic acid | Incomplete α-hydroxylation reaction. | Will have a significantly different polarity and retention time in reverse-phase HPLC. |

| 2-Hydroxy-2-(4-bromophenyl)acetic acid | Incomplete esterification reaction. | A key potential impurity to monitor; expected to be more polar than the final product. |

| Isobutyric acid/anhydride/chloride | Excess reagent from the esterification step. | Highly volatile and polar; may require specific GC or derivatization methods if residual levels are critical. |

| Isomeric Impurities | ||

| 2-(2-Bromophenyl) & 2-(3-Bromophenyl) analogues | Impurities present in the initial bromination of phenylacetic acid to create the starting material.[2] | These isomers are likely to have very similar chromatographic behavior to the main compound, posing a significant challenge for separation and requiring high-resolution methods.[3] |

| By-products | ||

| Dimerization or polymerization products | Side reactions during synthesis. | May appear as late-eluting or broad peaks in chromatography. |

| Over-acylated species | Reaction at the carboxylic acid moiety of the product. | Will be less polar than the final product. |

| Degradation Products | ||

| Hydrolysis products (e.g., 2-Hydroxy-2-(4-bromophenyl)acetic acid) | Instability in the presence of water, acid, or base. | Critical for stability-indicating methods. Forced degradation studies are required to identify these.[4] |

Primary Assay and Purity Determination: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the assay and determination of organic purity for a non-volatile, UV-active compound like this compound.[5] A well-validated reverse-phase HPLC method can simultaneously quantify the main component and separate it from its potential impurities.

Rationale for Method Development

The molecule contains a chromophore (the bromophenyl group), making UV detection highly suitable. Its carboxylic acid moiety provides a handle for pH manipulation of the mobile phase to control retention and peak shape. The ester and carboxylic acid functionalities suggest a moderate polarity, making reverse-phase chromatography on a C18 or C8 column an ideal starting point.[5][6]

Proposed HPLC Method Parameters

The following conditions are a robust starting point for method development, based on methods for structurally similar brominated aromatic carboxylic acids.[5][7]

| Parameter | Recommended Condition | Rationale / Justification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for a wide range of medium-polarity compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidification suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Phosphoric acid is a common choice, while formic acid is suitable for MS-compatibility.[7] |

| Mobile Phase B | Acetonitrile | A common, strong organic solvent that provides good peak shape and elution strength for this type of analyte. |